molecular formula C20H32ClNO4 B4619164 1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride

1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride

Cat. No. B4619164
M. Wt: 385.9 g/mol
InChI Key: BYANFFVNMMLGJC-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride is a compound with a complex structure that has been studied in various contexts due to its interesting chemical properties and potential applications in chemistry and pharmacology. The compound belongs to a class of chemicals known for their diverse biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of derivatives related to this compound involves multiple steps, including condensation, cyclization, and alkylation reactions. One study describes the synthesis of similar isoquinoline derivatives through condensation of cyclohexanones with malononitrile, followed by further chemical transformations (Dyachenko, Dyachenko, & Sukach, 2015). Another approach involves the cyclization reactions of propionitriles to synthesize isoquinolin-11-one derivatives, highlighting the complexity and versatility of synthetic methods for such compounds (Ando, Tokoroyama, & Kubota, 1974).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives, including stereochemical aspects and crystal structure, has been extensively studied. Research on the crystal structure of bis-tetrahydroisoquinoline derivatives provides insights into the absolute configuration and conformation of these molecules (Wouters et al., 2010).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, including 1,3-dipolar cycloaddition, which has been studied to understand the reaction mechanisms and the structure of the resulting adducts (Kutsuma, Fujiyama, & Kobayashi, 1972). These reactions are crucial for further modifications and applications of the compound.

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystal structure, are important for their practical applications and handling. While specific studies on the physical properties of "1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride" were not identified, research on related compounds provides valuable insights into these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of isoquinoline derivatives, are critical for their use in chemical synthesis and potential pharmacological applications. Studies on the synthesis and characterisation of 4-keto derivatives of isoquinolinetrione highlight the diverse chemical functionalities and reactivity patterns of these compounds (Mitchell et al., 2000).

Scientific Research Applications

Synthesis and Chemical Properties

Research on derivatives of isoquinolines, including 1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride, focuses on their synthesis and potential applications. Isoquinolines are synthesized through various chemical reactions and are studied for their unique chemical properties and potential in creating new compounds with valuable applications. For instance, the synthesis and characterization of isoquinoline derivatives as redox mediator herbicides have been explored, demonstrating their potential in agricultural chemistry (Mitchell et al., 2000). Additionally, these compounds have been investigated for their biological activities, including antimicrobial properties (Moustafa et al., 2014), showcasing their relevance in medicinal chemistry.

Structural Analysis and Modification

The crystal structure analysis of isoquinoline derivatives, such as bis-tetrahydroisoquinoline derivatives, provides insight into their stereochemistry and conformation (Wouters et al., 2010). This knowledge is crucial for understanding their chemical behavior and for designing compounds with specific properties. These structural analyses aid in the development of new synthetic strategies and enhance the understanding of their interaction with biological targets.

Applications in Catalysis

Isoquinolines are also significant in catalysis, where their properties facilitate the synthesis of other complex molecules. For example, research on the synthesis of isoquinolines via rhodium(III)-catalyzed dehydrative coupling illustrates their role in creating new bonds and functional groups, expanding the toolkit for organic synthesis (Zhang et al., 2011).

Biological and Pharmacological Research

Beyond their chemical interest, isoquinoline derivatives are researched for their biological and pharmacological activities. Studies on their antiarrhythmic, antimicrobial, and antifungal properties demonstrate their potential in drug development. For instance, certain derivatives have shown promising results in modulating biological pathways, indicating their potential for treating various diseases (Mikhailovskii et al., 2017).

properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4.ClH/c1-14-5-4-6-18(14)25-13-17(22)12-21-8-7-15-9-19(23-2)20(24-3)10-16(15)11-21;/h9-10,14,17-18,22H,4-8,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYANFFVNMMLGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1OCC(CN2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride
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1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride
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1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride
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1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride
Reactant of Route 5
1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride
Reactant of Route 6
1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride

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